N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with cyano and dimethyl groups, and a pyrazine ring substituted with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition, particularly those involved in DNA processes.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit enzymes like RecBCD and AddAB, which are involved in DNA repair processes . The compound likely exerts its effects by binding to the active sites of these enzymes, thereby preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: Similar structure but with a tetrahydrobenzothiophene ring.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure but with an oxazole ring.
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications, while its thiophene and pyrazine rings contribute to its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-8(2)18-12(9(7)5-13)16-11(17)10-6-14-3-4-15-10/h3-4,6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQODUYMIYEKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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